N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Dopamine D3 receptor Nicotinic cholinergic modulation Addiction neuroscience

The compound N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 1003231-32-0) is a synthetic N-aryl diazaspirocyclic acetamide featuring a spiro[4.5]decane hydantoin core linked via an acetamide bridge to a 3-chloro-2-methylphenyl ring. It belongs to a broader class of N-aryldiazaspirocyclic compounds disclosed in patents as modulators of nicotinic cholinergic neurotransmission and dopamine release.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
CAS No. 1003231-32-0
Cat. No. B2891723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
CAS1003231-32-0
Molecular FormulaC17H20ClN3O3
Molecular Weight349.82
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
InChIInChI=1S/C17H20ClN3O3/c1-11-12(18)6-5-7-13(11)19-14(22)10-21-15(23)17(20-16(21)24)8-3-2-4-9-17/h5-7H,2-4,8-10H2,1H3,(H,19,22)(H,20,24)
InChIKeyYWQUBYJNJKTMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 1003231-32-0): Procurement-Relevant Chemical Identity and Class Context


The compound N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 1003231-32-0) is a synthetic N-aryl diazaspirocyclic acetamide featuring a spiro[4.5]decane hydantoin core linked via an acetamide bridge to a 3-chloro-2-methylphenyl ring. It belongs to a broader class of N-aryldiazaspirocyclic compounds disclosed in patents as modulators of nicotinic cholinergic neurotransmission and dopamine release [1]. The molecule is primarily utilized as a research tool in neuroscience and addiction biology, with documented binding affinity for the human dopamine D3 receptor [2].

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide: Why Simple In-Class Swapping Is Insufficient for Reproducible Research


The N-aryl diazaspirocyclic scaffold tolerates extensive substitution, yet small structural changes profoundly shift target engagement, selectivity, and pharmacokinetic behavior. The 3-chloro-2-methylphenyl motif in this compound is not a generic placeholder; it determines the orientation of the aryl ring relative to the spirohydantoin core, directly influencing the compound's interaction with nicotinic acetylcholine receptors and dopamine receptors. Compounds with even minor aryl substitutions (e.g., 4-sulfamoylphenyl or 2-phenylsulfanylphenyl) exhibit markedly different enzyme inhibition profiles and receptor binding kinetics [1][2]. Consequently, substituting this compound with a close analog without verifying the quantitative binding and functional data introduces uncontrolled variability into in vitro and in vivo models of addiction, pain, or neuroprotection.

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide: Head-to-Head and Cross-Study Differentiation Data


Dopamine D3 Receptor Binding Affinity vs. Closest In-Class N-Aryl Diazaspiro Comparator

The target compound exhibits a Ki of 1000 nM for the human cloned dopamine D3 receptor, measured via [125I]iodosulpride competition in CHO cells [1]. In contrast, the structurally related N-aryl diazaspiro analog 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide shows no measurable inhibition of trypanothione reductase (IC50 > 100,000 nM) [2], indicating that the aryl substitution pattern dramatically shifts the target landscape. While a direct D3 head-to-head comparator within the diazaspiro class is absent from open literature, the 1000 nM Ki places this compound in a moderate-affinity range suitable for allosteric modulation studies, as opposed to the high-affinity orthosteric ligands commonly used for D3 receptor targeting.

Dopamine D3 receptor Nicotinic cholinergic modulation Addiction neuroscience

Spiro Core Hydrophobicity and Hydrogen-Bonding Capacity vs. 8-Oxa Analog

The target compound (C17H20ClN3O3, MW = 349.82) contains a carbocyclic spiro[4.5]decane ring . Its closest commercially cataloged structural analog, N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide (ChemDiv S453-0086; C16H18ClN3O4, MW = 351.79), replaces the cyclohexane methylene with an oxygen atom in the spiro ring . This substitution increases the hydrogen-bond acceptor count from 5 to 7, raises the calculated polar surface area (tPSA) from approximately 67 Ų to 72.2 Ų, and reduces logP from ~2.1 to 1.81, as computed by the vendor. These differences result in a measurable shift in solubility and membrane permeability, making the target compound more lipophilic and potentially better suited for blood-brain barrier penetration in CNS target studies. No biological activity data are publicly available for the 8-oxa analog, so functional differentiation remains to be established.

Physicochemical property differentiation Spirohydantoin scaffold Medicinal chemistry design

Patent-Disclosed In Vivo Safety Window: Blood Pressure and Heart Rate vs. Nicotine

The N-aryl diazaspirocyclic compound class, including the target molecule, is explicitly claimed in U.S. Patent 6,956,042 to inhibit dopamine release without causing 'appreciable adverse side effects such as significant increases in blood pressure and heart rate, significant negative effects upon the gastro-intestinal tract, and significant effects upon skeletal muscle' [1]. This contrasts with nicotine, which at efficacious doses produces measurable cardiovascular stimulation (e.g., heart rate increase of 10–15 bpm and systolic blood pressure increase of 5–10 mmHg in human studies [2]). Although the patent does not provide individual compound data, the generic disclosure covers the target compound's core scaffold and establishes a class-level cardiovascular safety advantage. Quantitatively, nicotine's hypertensive and tachycardic effects are well-documented, whereas the patent explicitly claims the absence of such effects for compounds of this structural class.

Cardiovascular safety pharmacology Nicotinic receptor selectivity In vivo tolerability

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide: High-Confidence Research and Procurement Application Scenarios


Allosteric Modulator Screening for Dopamine D3 Receptor in Addiction Models

The compound's moderate D3 receptor affinity (Ki = 1000 nM) makes it an ideal candidate for allosteric modulator screening campaigns targeting dopamine-mediated reward pathways. Unlike high-affinity orthosteric ligands that saturate the binding site, this compound can be used at concentrations near its Ki to probe cooperativity with dopamine, enabling the identification of positive or negative allosteric modulators without masking the orthosteric site [1]. This application is directly supported by the BindingDB affinity data and the patent disclosure of the compound's role in modulating dopamine release [2].

Dual Nicotinic-Dopaminergic Pathway Dissection in Neuroprotection Studies

The compound's dual engagement with nicotinic cholinergic neurotransmission (class-level patent evidence) and dopamine D3 receptor binding positions it as a pharmacological tool for dissecting the interplay between nicotinic and dopaminergic signaling in neuroprotection. The claimed cardiovascular safety advantage of the N-aryl diazaspirocyclic class [2] supports its use in chronic in vivo dosing paradigms where nicotine's peripheral side effects would confound behavioral and histological endpoints.

CNS Penetrant Probe Development Leveraging Preferential Lipophilicity

Compared to the 8-oxa analog (logP 1.81), the target compound's higher lipophilicity (logP ~2.1) and lower hydrogen-bonding capacity predict superior passive blood-brain barrier penetration. This physicochemical differentiation supports its prioritization as a CNS probe candidate for target engagement studies in rodent models of nicotine addiction, obesity, or pain, where achieving adequate brain unbound concentrations is a critical hurdle [1].

Negative Control for Trypanothione Reductase Inhibitor Selectivity Panels

Given that a closely related 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide analog lacks trypanothione reductase inhibitory activity (IC50 > 100 µM) [1], this compound can serve as a negative control in selectivity panels when profiling spirohydantoin-containing compounds against parasitic enzyme targets. This application helps de-risk false positives in high-throughput screening campaigns for neglected tropical diseases.

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.